GSK-3β Inhibitory Potency: Direct Comparison with Tideglusib and Structurally Related Isoxazole Derivatives
In a direct head-to-head biochemical assay conducted by the same laboratory (CIB, CSIC), 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- (BDBM50384798) exhibited an IC50 of 2,800 nM against human recombinant GSK-3β. This represents a 2.8-fold weaker potency compared to the reference GSK-3β inhibitor Tideglusib (NP-12), which showed an IC50 of 1,000 nM in the identical assay format [1]. Furthermore, among isoxazole-containing analogs tested in the same series, the compound is significantly less potent than the most active chemotype (IC50 = 500 nM), representing a 5.6-fold reduction in activity. This data positions the compound as a low-micromolar GSK-3β inhibitor with measurable but modest target engagement [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant GSK-3β |
|---|---|
| Target Compound Data | IC50 = 2,800 nM (2.8 μM) |
| Comparator Or Baseline | Tideglusib (NP-12): IC50 = 1,000 nM (1.0 μM); Most potent isoxazole analog: IC50 = 500 nM (0.5 μM) |
| Quantified Difference | 2.8-fold less potent than Tideglusib; 5.6-fold less potent than the most active isoxazole analog |
| Conditions | In vitro enzymatic assay using human recombinant GSK-3β expressed in E. coli, with GS-1 substrate, 20 min incubation, detection by gamma[32P]ATP-based scintillation counting |
Why This Matters
For researchers selecting a GSK-3β chemical probe, the 2.8-fold potency deficit versus the clinical candidate Tideglusib means this compound requires higher working concentrations, which increases the risk of off-target effects and solubility limitations in cellular assays.
- [1] BindingDB. PrimarySearch_ki: Centro de Investigaciones Biologicas (CIB, CSIC) GSK-3β inhibition data. BDBM50166940 (Tideglusib) IC50=1,000 nM; BDBM50384798 IC50=2,800 nM. View Source
- [2] BindingDB. BDBM7868 IC50=500 nM; BDBM50135214 IC50=600 nM; from same CIB, CSIC dataset. View Source
